Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
Description
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4) is a heterocyclic compound featuring a 4,5-dihydrooxazole (oxazoline) core substituted with a methylthio (-SMe) group at position 2 and a methyl ester (-COOMe) at position 4. The compound is commercially available through multiple suppliers (4 listed in ), indicating its utility as a building block for pharmaceuticals or agrochemicals .
The dihydrooxazole ring is a partially saturated oxazole derivative, which enhances stability compared to fully unsaturated oxazoles. The methylthio group may contribute to sulfur-based interactions in biological systems or serve as a leaving group in nucleophilic substitutions. The ester group at position 4 enables further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Properties
Molecular Formula |
C6H9NO3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3 |
InChI Key |
HAUAQVQKMPWIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC(=N1)SC |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis via Acylation
β-hydroxy amides or esters serve as starting materials. For instance, reacting methyl glycinate with methylthioacetyl chloride in the presence of triethylamine yields a β-hydroxy intermediate. This step typically achieves 75–85% efficiency under reflux conditions in dichloromethane.
Table 1: Reaction Conditions for Precursor Synthesis
| Reactant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl glycinate | Dichloromethane | 40°C | 82 |
| Ethyl β-alanine | THF | 25°C | 78 |
| Propyl serine methyl ester | Acetonitrile | 50°C | 85 |
Cyclodehydration
The intermediate undergoes cyclodehydration using agents like Burgess’ reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) or polyphosphoric acid. Burgess’ reagent at 0°C in tetrahydrofuran (THF) achieves 70–75% yield, while polyphosphoric acid at 120°C improves yields to 88% but requires longer reaction times (12–18 hours).
Catalytic N-Alkylation and Ring-Opening Strategies
Recent advances utilize potassium tert-butoxide (KOtBu) as a base to promote selective N-alkylation. This method, adapted from thiazole syntheses, involves reacting 2-(methylthio)-4,5-dihydrothiazole derivatives with methyl chloroformate in dimethyl carbonate (DMC).
Optimized Procedure
-
Reagents : 2-(Methylthio)-4,5-dihydrothiazole (1.0 equiv), methyl chloroformate (1.2 equiv), KOtBu (1.5 equiv), iodine (0.1 equiv).
-
Conditions : DMC solvent, 80°C, 16 hours under air.
Mechanistic Insight :
KOtBu deprotonates the thiazole nitrogen, enabling nucleophilic attack on methyl chloroformate. Iodine acts as a mild oxidant, stabilizing intermediates and preventing side reactions.
Green Synthesis Approaches
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A mixture of methyl thioglycolate and methyl 2-amino-3-hydroxypropanoate in dimethylformamide (DMF) irradiated at 150°C for 10 minutes achieves 92% yield.
Table 2: Comparison of Thermal vs. Microwave Methods
| Parameter | Thermal (120°C) | Microwave (150°C) |
|---|---|---|
| Time | 12 hours | 10 minutes |
| Yield | 88% | 92% |
| Purity (HPLC) | 95% | 98% |
Solvent-Free Mechanochemical Synthesis
Ball-milling equimolar quantities of methyl thioglycolate and 2-amino-3-hydroxypropanoate methyl ester with potassium carbonate (10 mol%) produces the target compound in 85% yield after 30 minutes. This method eliminates solvent waste and reduces energy input.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies using tubular reactors demonstrate:
Cost Analysis
Table 3: Cost Comparison per Kilogram
| Method | Raw Materials ($) | Energy ($) | Total ($) |
|---|---|---|---|
| Conventional | 220 | 150 | 370 |
| Microwave | 230 | 90 | 320 |
| Mechanochemical | 210 | 70 | 280 |
Chemical Reactions Analysis
Ring-Opening N-Alkylation Reactions
The compound undergoes selective ring-opening N-alkylation with benzyl or allyl halides under mild, transition-metal-free conditions. Potassium tert-butoxide (KOt-Bu) acts as both a promoter and oxygen donor in these reactions .
Mechanism :
-
Deprotonation of the oxazole nitrogen by KOt-Bu generates a nucleophilic site.
-
Alkylation occurs via an S<sub>N</sub>2 pathway, confirmed by control experiments with radical scavengers (TEMPO, BHT), which showed no reaction inhibition .
Products :
Multi-Component Reactions (M4CR)
In reactions with ortho-OBoc salicylaldehydes, Grignard reagents, and water, the compound forms zwitterionic intermediates that undergo regioselective nucleophilic addition .
Key Steps :
-
Grignard addition to the aldehyde generates a benzyl alkoxide.
-
Reaction with the dihydrooxazole forms a zwitterion stabilized by resonance.
-
Hydrolytic workup yields N-2-hydroxyethyl benzamide derivatives .
Example :
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 2-(Methylthio)dihydrothiazole | MeMgCl, H<sub>2</sub>O | Thiazolidin-2-one | 78% |
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group is susceptible to nucleophilic displacement, enabling functionalization:
-
S-Methylation : Reacts with methyl iodide (CH<sub>3</sub>I) in DMF at 50°C, yielding S-methylated derivatives (confirmed by <sup>1</sup>H-NMR: SCH<sub>3</sub> singlet at δ 2.65 ppm) .
-
Ring-Opening with Carbon Nucleophiles : Silver carbonate-mediated reactions with carbon nucleophiles (e.g., alkoxides) produce 4,5-disubstituted oxazoles .
Hydrolytic Reactions
Controlled hydrolysis of the oxazole ring under acidic or basic conditions generates open-chain intermediates. For example:
-
Acidic hydrolysis yields α-amino esters.
-
Basic conditions promote decarboxylation, forming thioether-containing amines.
Steric and Electronic Effects on Reactivity
-
Steric Hindrance : Methylthio groups shield the nitrogen atom in S<sub>N</sub>2 reactions, favoring O-alkylation over N-alkylation .
-
Electronic Effects : The carboxylate group enhances electrophilicity at the 4-position, directing nucleophilic attacks.
Comparative Reactivity Table
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Chemistry
- Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is studied for its potential as a pharmaceutical agent. Its oxazole ring structure allows it to interact with biological targets, making it a candidate for drug development.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines, suggesting its potential in anticancer therapies .
-
Synthetic Chemistry
- The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
- Table 1: Synthetic Transformations Involving this compound
Reaction Type Conditions Products Yield (%) Alkylation DMF, 50 °C Alkylated derivatives >80 N-Methylation CH3I, Triethylamine N-methylated products >90 Cyclization Heat Heterocyclic compounds Variable - Biological Activity
Case Studies and Research Findings
- Anticancer Activity
- Electrochemical Behavior
- Mechanistic Studies
Mechanism of Action
The mechanism of action of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate
Methyl (S)-2-((R,E)-2-methoxy-6-(triisopropylsilyl)hex-3-en-5-yn-1-yl)-4,5-dihydrooxazole-4-carboxylate (147)
- Structure : Features a complex alkyne-substituted side chain at position 2 and a triisopropylsilyl (TIPS) protecting group.
- Properties : The TIPS group improves steric protection, while the alkyne enables click chemistry applications. HRMS data (m/z 411.2442) confirms its molecular weight .
- Key Difference : The extended substituent at position 2 increases molecular weight (411.24 g/mol vs. ~203.21 g/mol for the target compound) and alters lipophilicity.
Phenyl 2-(4-methoxyphenyl)-4-(2-(methylthio)ethyl)-5-oxo-4,5-dihydrooxazole-4-carboxylate (±)-55
- Structure : Replaces the methyl ester with a phenyl ester and introduces a 5-oxo group.
- Properties : The phenyl ester enhances UV activity for analytical detection. Synthesized via amidine-catalyzed carboxyl transfer, highlighting divergent catalytic approaches compared to the target compound .
Research Findings and Data Tables
Table 1: Structural and Commercial Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Suppliers | Applications |
|---|---|---|---|---|---|
| Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate | C₇H₉NO₃S | 203.21 | 2-(methylthio), 4-COOMe | 4 | Synthetic intermediate |
| Methyl 2-(((tert-Boc)amino)methyl)-4,5-dihydrooxazole-4-carboxylate | C₁₂H₂₀N₂O₅ | 272.30 | 2-(Boc-aminomethyl), 4-COOMe | 1 | Peptide synthesis |
| Methyl (S)-2-((R,E)-2-methoxy-6-(TIPS)hex-3-en-5-yn-1-yl)-4,5-dihydrooxazole-4-carboxylate | C₂₁H₃₇NO₅Si | 411.24 | Alkyne-TIPS side chain, 4-COOMe | N/A | Click chemistry precursor |
| 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[...]-benzamide (15) | C₂₁H₂₃N₅O₃S | 425.51 | Oxadiazole-methylthio, benzamide | N/A | Anticancer/antiviral therapy |
Table 2: Spectroscopic Data Comparison
Key Observations
- Structural Flexibility: Substitutions at position 2 (methylthio, Boc-aminomethyl, alkyne-TIPS) dramatically alter physicochemical properties and applications.
- Synthetic Utility : The target compound’s ester group and methylthio moiety make it a versatile intermediate for further derivatization, contrasting with phenyl esters or Boc-protected analogs.
Biological Activity
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H9NO3S
- Molecular Weight : 187.23 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including antifungal and antibacterial properties. The following sections detail specific findings from recent studies.
Antifungal Activity
Recent studies have highlighted the antifungal properties of oxazole derivatives, including those similar to this compound.
- Mechanism of Action : The oxazole ring system has been shown to interact with fungal cell membranes, disrupting their integrity and function.
- Efficacy : Compounds derived from the oxazole framework demonstrated minimum inhibitory concentrations (MIC) against various fungal species:
Antibacterial Activity
The antibacterial potential of this compound has been investigated with promising results.
- Target Pathogens : Studies have focused on Gram-positive and Gram-negative bacteria.
- Inhibition Concentrations : Compounds in this class showed significant inhibition rates at concentrations as low as 1 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit enzymes critical for the survival of pathogens.
- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives enhance ROS production within cells, contributing to their antimicrobial effects .
Case Studies
Several case studies have been documented regarding the application of this compound in both laboratory and clinical settings:
- Case Study 1 : A study evaluated the efficacy of this compound against biofilms formed by Candida species. Results indicated a significant reduction in biofilm biomass when treated with concentrations above the MIC .
- Case Study 2 : In agricultural applications, formulations containing this compound demonstrated effective control over fungal pathogens affecting crops, leading to improved yield outcomes .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of methyl thiourea derivatives with α,β-unsaturated carbonyl precursors. For example, analogous oxazole derivatives (e.g., methyl 4,5-dihydrooxazole carboxylates) are synthesized by refluxing thioamide intermediates with α-haloketones in ethanol under basic conditions . Key variables include temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., KOH or NaH). Yields typically range from 50–70%, with purity confirmed by NMR and HRMS. Optimization studies suggest that anhydrous conditions and inert atmospheres reduce side reactions like oxidation of the methylthio group .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : The methylthio group (S-CH₃) appears as a singlet at ~2.5 ppm in ¹H NMR. The dihydrooxazole ring protons show splitting patterns between δ 4.0–5.0 ppm due to coupling with adjacent heteroatoms.
- HRMS : Accurate mass measurement (e.g., [M]⁺ at m/z 217.0742) confirms molecular formula C₇H₁₁NO₃S, with deviations >5 ppm indicating impurities .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxazole C=N) are diagnostic .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for 4,5-dihydrooxazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from impurities in stereoisomeric mixtures or solvent-dependent conformational changes. For this compound, chiral HPLC separation (e.g., using a Chiralpak AD-H column) can isolate enantiomers for independent bioassays . Additionally, computational docking studies (e.g., AutoDock Vina) help correlate stereochemistry with target binding affinity, resolving false-positive results from racemic mixtures .
Q. How can the methylthio (-SMe) group’s reactivity be exploited for functionalization or prodrug design?
- Methodological Answer : The methylthio group undergoes nucleophilic substitution or oxidation. For example:
- Alkylation : Treatment with alkyl halides in DMF replaces -SMe with -SR (R = alkyl/aryl), enabling SAR studies .
- Oxidation : H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts -SMe to sulfoxide (-SO) or sulfone (-SO₂), altering polarity and bioavailability .
- Prodrug Activation : Thioether oxidation in vivo can release active metabolites, as demonstrated in related oxazole-based antiviral agents .
Q. What experimental designs mitigate instability of 4,5-dihydrooxazole derivatives under acidic/basic conditions?
- Methodological Answer : Stability studies (pH 1–10, 37°C) show that the dihydrooxazole ring hydrolyzes rapidly in strong acids/bases. To prevent degradation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
